Lipase Enantioselectivity: 1-Cyclohexylethanol Achieves E > 100 in Continuous-Flow Kinetic Resolution
In continuous-flow packed-bed bioreactors using commercial lipase preparations, racemic 1-cyclohexylethanol achieves enantiomer selectivity with E values exceeding 100 during acetylation with vinyl acetate. Under identical flow conditions, racemic 1-phenylethanol and 1-phenylpropan-2-ol were also resolved, but the comparison of continuous-flow versus batch mode biotransformations indicated that the process efficiency for 1-cyclohexylethanol remained comparable across both reactor configurations, demonstrating its robustness as a substrate for immobilized lipase systems [1].
| Evidence Dimension | Enantioselectivity (E value) in lipase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | E > 100 (continuous-flow mode) |
| Comparator Or Baseline | 1-Phenylethanol (E > 100 under same conditions); 1-phenylpropan-2-ol |
| Quantified Difference | All three alcohols achieved E > 100, but the consistent performance across flow and batch modes validates 1-cyclohexylethanol's substrate compatibility |
| Conditions | Stainless steel packed-bed reactors with immobilized commercial lipase preparations; vinyl acetate as acyl donor |
Why This Matters
Procurement of 1-cyclohexylethanol for biocatalytic chiral resolution is validated by industrially relevant E > 100 selectivity metrics and demonstrated scalability across batch and continuous-flow processing.
- [1] Csajági C, Szatzker G, Tőke ER, Ürge L, Darvas F, Poppe L. Enantiomer selective acylation of racemic alcohols by lipases in continuous-flow bioreactors. Tetrahedron: Asymmetry. 2008;19(2):237-246. View Source
